Isoledene

Overview

Description

Isoledene is a natural product found in Conocephalum conicum, Thymus broussonetii, and other organisms with data available.

Scientific Research Applications

Chemistry and Reactions

Isoledene, derived from aromadendrene, shows interesting chemical behaviors. Under acidic conditions, it forms an α-cyclopropylcarbinyl carbocation intermediate. This leads to products with a broken C2–C3 bond in the cyclopropane ring, forming compounds with a guaiane skeleton. Isoledene's derivatives include guaiane-type dienes and unsaturated cyclic ethers, indicating potential applications in organic synthesis and chemical engineering (Moreno-Dorado et al., 2003).

Optoelectronic Applications

Isoledene, in the form of Intrinsically Stretchable Organic Light-Emitting Diodes (ISOLEDs), is essential for wearable electronics. The efficiency of ISOLEDs has been improved with the use of graphene-based 2D-contact stretchable electrodes, which modify the work function, promote charge spreading, and impede oxygen and moisture diffusion. This innovation has led to unprecedentedly high current efficiencies, surpassing even rigid counterparts, marking a significant advancement in stretchable optoelectronics (Zhou et al., 2022).

Environmental Impact

The emission of isoprene, a compound related to isoledene, significantly impacts the environment. Isoprene, produced by various plants and microorganisms, contributes to secondary organic aerosol (SOA) formation, affecting air quality and climate. Studies on isoprene-derived SOA highlight its global biogenic emissions and the need for understanding its atmospheric implications (Carlton et al., 2009).

Graphene-Based Applications

Graphene, an allotrope of carbon related to isoledene structures, has diverse applications. Its use in transparent and flexible conductive films, conductive inks, separation membranes, biomedical devices, and energy storage devices showcases its versatility. Graphene's properties, such as high conductivity and flexibility, make it suitable for various technological and scientific applications, including electronics, healthcare, and renewable energy solutions (Nguyen & Nguyễn, 2016).

Atmospheric Chemistry

Isoprene emissions, closely related to isoledene, influence atmospheric chemistry. They affect herbivore feeding decisions, indicating a possible role in plant-herbivore interactions and ecosystem dynamics. This insight into the ecological role of isoprene emissions expands our understanding of plant-environment interactions and their broader implications (Laothawornkitkul et al., 2008).

properties

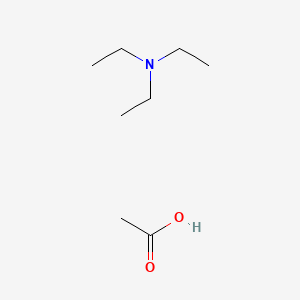

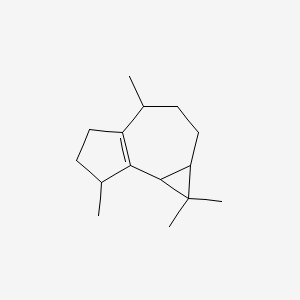

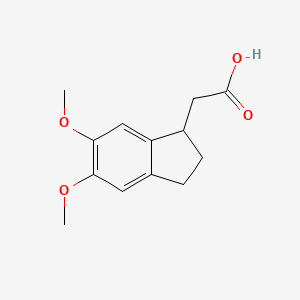

IUPAC Name |

1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDPKOFUKFKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C2(C)C)C3=C1CCC3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoledene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

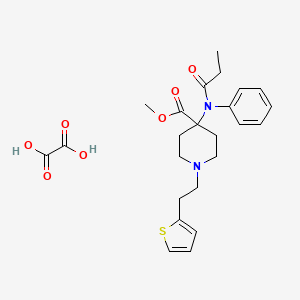

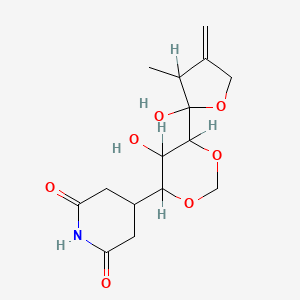

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)